Methyl ((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate
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Overview
Description
“Methyl ((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate” is a complex organic compound. It likely contains a carbamate group (-NHCOO-) and a methoxyphenyl group (a phenyl ring with a methoxy group attached). The exact structure and properties would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The carbamate group would likely contribute to the polarity of the molecule, while the methoxyphenyl group could contribute to its aromaticity .
Chemical Reactions Analysis
Carbamates typically undergo hydrolysis to yield alcohols and amines. They can also react with nucleophiles at the carbonyl carbon .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Carbamates generally have moderate polarity due to the presence of the carbamate group .
Scientific Research Applications
Synthesis and Antileukemic Activity
"Methyl ((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate" and its derivatives have been synthesized and evaluated for their potential antileukemic activities. A study highlights the synthesis of bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, showing significant in vivo activity against P388 lymphocytic leukemia, indicating their potential in cancer treatment research (Anderson et al., 1988).
Antimitotic Agents
The compound's derivatives have been explored as antimitotic agents. Research into chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate demonstrated their activity in biological systems, with one isomer showing higher potency, suggesting applications in the development of new pharmaceuticals (Temple & Rener, 1992).
Structural Studies
Structural analysis of carbamate compounds provides insights into their molecular configurations, which is crucial for the design of more effective drugs and materials. For instance, the structure of N‐methoxycarbonylamino‐3,4‐bis(4‐nitrophenyl)maleimide was determined, contributing to the understanding of molecular interactions and stability (Boubekeur et al., 1991).
Modifications and Metabolic Pathways
The metabolic pathways and modifications of carbamate compounds, including hydrolysis, oxidation, dealkylation, and conjugation, have been extensively studied. Such research informs the development of safer and more environmentally friendly pesticides and insecticides (Knaak, 1971).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-12-5-3-11(4-6-12)16-9-10(7-13(16)17)8-15-14(18)20-2/h3-6,10H,7-9H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZYQMCJRRPTPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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